molecular formula C16H13N3O5 B15017712 4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl acetate

4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl acetate

Cat. No.: B15017712
M. Wt: 327.29 g/mol
InChI Key: JSBXPAKVKLSYHK-LICLKQGHSA-N
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Description

4-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a formamido group, and an acetate ester. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 3-nitroaniline with formic acid to form the formamido intermediate. This intermediate is then reacted with 4-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 4-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE.

Chemical Reactions Analysis

Types of Reactions: 4-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

4-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The formamido group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    4-Nitrophenyl Acetate: Shares the nitrophenyl and acetate ester groups but lacks the formamido group.

    3-Nitroaniline: Contains the nitrophenyl group but lacks the formamido and acetate ester groups.

    4-Nitrobenzaldehyde: Contains the nitrophenyl group but lacks the formamido and acetate ester groups.

Uniqueness: 4-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE is unique due to the presence of both the formamido and acetate ester groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C16H13N3O5

Molecular Weight

327.29 g/mol

IUPAC Name

[4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C16H13N3O5/c1-11(20)24-15-7-5-12(6-8-15)10-17-18-16(21)13-3-2-4-14(9-13)19(22)23/h2-10H,1H3,(H,18,21)/b17-10+

InChI Key

JSBXPAKVKLSYHK-LICLKQGHSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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